4'-Chloro-4-chloromethylbiphenyl
Description
Overview of Functionalized Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis
Functionalized biphenyls are integral components in the design of liquid crystals, polymers, and pharmaceutical agents. guidechem.comrsc.org The ability to introduce substituents at specific positions on the biphenyl rings allows chemists to control the molecule's three-dimensional structure and its interactions with its environment. For instance, the synthesis of biphenyl derivatives through methods like the Suzuki-Miyaura cross-coupling reaction provides a powerful tool for creating complex molecular architectures. rsc.org These reactions involve the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex, to form a new carbon-carbon bond. rsc.org The versatility of this and other synthetic methods has led to the creation of extensive libraries of biphenyl compounds for various screening purposes. nih.gov
Strategic Importance of Chloromethylation in Introducing Reactive Centers into Aromatic Systems
Chloromethylation is a key chemical reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. thieme-connect.dealfa-chemistry.com This process is of great strategic importance because the chloromethyl group is a highly reactive functional group that can be readily converted into a variety of other substituents. thieme-connect.de For example, it can undergo nucleophilic substitution reactions to introduce hydroxyl, cyano, or amino groups, thereby serving as a versatile handle for further molecular elaboration. thieme-connect.de The Blanc chloromethylation, a classic method, involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orglibretexts.org While effective, this method can sometimes lead to the formation of byproducts, and alternative, more environmentally friendly procedures are continuously being developed. google.comresearchgate.net
Positioning of 4'-Chloro-4-chloromethylbiphenyl within the Landscape of Halogenated Biphenyl Derivatives
This compound is a specific example of a halogenated biphenyl derivative. Halogenated biphenyls are a class of compounds where one or more hydrogen atoms on the biphenyl scaffold have been replaced by halogen atoms. europa.eu The presence and position of these halogen atoms can significantly influence the compound's physical, chemical, and biological properties. nih.govnih.gov In the case of this compound, the chlorine atom on one phenyl ring and the chloromethyl group on the other create a molecule with distinct reactivity at two different sites. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. google.comtue.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[4-(chloromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCOSRCEYMBQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274771 | |
| Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-49-1 | |
| Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 4 Chloromethylbiphenyl
Direct Halomethylation Approaches for Biphenyl (B1667301) Systems
Direct halomethylation, specifically chloromethylation, stands as a primary and efficient method for introducing a chloromethyl group onto a biphenyl scaffold. This approach involves an electrophilic aromatic substitution reaction where a chloromethyl moiety is directly attached to the aromatic ring.
Electrophilic Chloromethylation of Pre-substituted Biphenyls
The synthesis of 4'-Chloro-4-chloromethylbiphenyl can be achieved via the electrophilic chloromethylation of 4-chlorobiphenyl. This reaction, a variant of the Blanc chloromethylation, typically utilizes a source of formaldehyde (B43269), such as paraformaldehyde or trioxane, and hydrogen chloride gas. The reaction proceeds through the in-situ formation of a highly electrophilic species, likely a hydroxymethyl cation or its equivalent, which then attacks the electron-rich aromatic ring of the 4-chlorobiphenyl.
The substitution pattern is governed by the directing effects of the substituents on the biphenyl core. The existing chloro group on one ring is deactivating and ortho-, para-directing. The phenyl group on the other ring is activating and also ortho-, para-directing. The para-position (4'-position) on the unsubstituted ring is sterically favored and electronically activated, making it the primary site for electrophilic attack, leading to the desired this compound product.
Catalytic Systems for Regioselective Chloromethylation
The efficiency and selectivity of the chloromethylation reaction are significantly enhanced by the use of catalysts. Lewis acids and rare-earth metal triflates are prominent catalytic systems in this context.
Lewis Acid Catalysis: Traditional methods for chloromethylation widely employ Lewis acids to increase the electrophilicity of the chloromethylating agent. dur.ac.uk Catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are effective. google.comnih.gov Zinc chloride, in particular, is a commonly used catalyst in hydrochloric acid solutions for this transformation. dur.ac.ukresearchgate.net These catalysts coordinate with the formaldehyde or its derivatives, facilitating the generation of the reactive electrophile required for the substitution reaction. dur.ac.uk A patent for preparing high-purity 4,4'-bis(chloromethyl)biphenyl highlights the use of catalysts like zinc chloride, aluminum chloride, tin chloride, and various acids in a novel solvent system. google.com
Rare-earth Metal Triflates: More recently, rare-earth metal triflates (RE(OTf)₃) have emerged as highly effective and environmentally conscious catalysts for chloromethylation. rsc.orgmrs-j.org Compounds such as Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and Samarium(III) triflate (Sm(OTf)₃) have demonstrated high catalytic activity in aqueous, biphasic systems. rsc.orgresearchgate.net These catalysts are stable, require only a small catalytic amount (less than 5% relative to the substrate), and can be easily separated from the organic products and recycled, as they remain in the aqueous phase. mrs-j.orgresearchgate.netrsc.org The catalytic activity for the chloromethylation of biphenyl has been shown to decrease in the order: Sc(OTf)₃ > Yb(OTf)₃ > Sm(OTf)₃ >> In(OTf)₃ > Hf(OTf)₄. researchgate.netresearchgate.net The addition of small amounts of acetic acid or formic acid can further enhance the reaction. researchgate.netresearchgate.net
| Catalyst Type | Examples | Key Advantages | Notes |
|---|---|---|---|
| Lewis Acids | ZnCl₂, AlCl₃, SnCl₄ | Effective, widely used, relatively low cost. google.compatsnap.com | Often require stoichiometric amounts; can be corrosive and difficult to recover. researchgate.netmrs-j.org |
| Rare-earth Metal Triflates | Sc(OTf)₃, Yb(OTf)₃, Sm(OTf)₃ | High activity in catalytic amounts, water-tolerant, recyclable, environmentally friendlier. rsc.orgresearchgate.netrsc.org | Catalytic activity varies with the metal; Sc(OTf)₃ is often the most active. researchgate.netresearchgate.net |
| Phase Transfer Catalysts | PEG-800, Dicationic Acidic Ionic Liquids (DAIL) | Enhances reaction in biphasic systems, can lead to excellent yields (e.g., 85% for 4,4'-bis(chloromethyl)biphenyl). researchgate.netresearchgate.net | Facilitates interaction between reactants in different phases. researchgate.net |
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. Studies on the chloromethylation of biphenyl to 4,4'-bis(chloromethyl)biphenyl provide valuable insights applicable to the synthesis of the mono-substituted target compound.
Temperature: The reaction temperature is a critical factor. For the ZnCl₂-catalyzed chloromethylation of biphenyl, a temperature of 50°C was found to be optimal, leading to a maximum yield of 90.3% and a purity of 95%. Temperatures below this (40-45°C) resulted in incomplete reactions, while higher temperatures led to a decrease in yield due to the formation of by-products.
Reaction Duration: The duration of the reaction, particularly the period of hydrogen chloride gas introduction, also plays a crucial role. For the biphenyl chloromethylation at 50°C, extending the HCl gas introduction beyond 9 hours did not result in an increased yield of the desired product.
Molar Ratios: The stoichiometry of the reactants and catalyst significantly influences the outcome. An optimal molar ratio of biphenyl:paraformaldehyde:ZnCl₂ was determined to be 1.5:3.3:1 for maximizing the yield of 4,4'-(dichloromethyl)-biphenyl. Increasing the amount of the zinc chloride catalyst beyond this optimal ratio was found to decrease the product yield. A separate production process notes a molar ratio of biphenyl:paraformaldehyde:zinc chloride of 1.0:2.3:0.6. google.com
| Parameter | Condition | Observation |
|---|---|---|
| Temperature | 40-45°C | Incomplete reaction, residual monochloromethylbiphenyl present. |
| 50°C | Optimal temperature; maximum yield (90.3%) and purity (95%). | |
| >50°C | Decreased yield due to increased by-product formation. | |
| Reaction Duration | >9 hours | No significant increase in product yield observed. |
| Molar Ratio (Biphenyl:Paraformaldehyde:ZnCl₂) | 1.5:3.3:1 | Optimal ratio for achieving maximum yield. |
Functional Group Interconversion Strategies
An alternative to direct chloromethylation involves the synthesis of a biphenyl precursor with a different functional group at the 4-position, which is then chemically converted to the chloromethyl group.
Halogenation of Benzylic Alcohols
This two-step approach begins with the synthesis or acquisition of 4'-Chloro-4-(hydroxymethyl)biphenyl. This benzylic alcohol can then be converted to the corresponding benzyl chloride. This transformation is a standard procedure in organic synthesis and is typically achieved using various chlorinating agents.
Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride, often performed in the presence of a base like pyridine or in an inert solvent, is particularly effective. The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion. This method is generally high-yielding and avoids the harsh conditions and regioselectivity issues that can sometimes be associated with direct chloromethylation.
Reductive Transformations of Aldehyde or Carboxylic Acid Precursors
Another multi-step synthetic route starts with a biphenyl derivative containing an oxidized functional group at the 4-position, such as an aldehyde (4'-chloro-[1,1'-biphenyl]-4-carbaldehyde) or a carboxylic acid (4'-chloro-[1,1'-biphenyl]-4-carboxylic acid).
The synthesis of these precursors can be accomplished through various cross-coupling reactions, such as the Suzuki coupling, between a suitably substituted phenylboronic acid and a chlorophenyl halide. Once the aldehyde or carboxylic acid is obtained, a two-step reduction-halogenation sequence is employed.
Reduction to the Alcohol: The aldehyde or carboxylic acid is first reduced to the corresponding benzylic alcohol, 4'-Chloro-4-(hydroxymethyl)biphenyl. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for reducing carboxylic acids, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are sufficient for reducing aldehydes.
Halogenation: The resulting alcohol intermediate is then subjected to halogenation as described in section 2.2.1 to yield the final product, this compound.
While this approach involves more synthetic steps compared to direct chloromethylation, it offers a high degree of control over the placement of the functional group and can be advantageous when the starting materials for the cross-coupling reaction are readily available or when direct chloromethylation provides poor selectivity.
Advanced and Sustainable Synthetic Protocols
The development of sophisticated synthetic routes for this compound is driven by the need for processes that are not only efficient but also environmentally benign and suitable for large-scale production. This involves the adoption of green chemistry tenets and the implementation of continuous manufacturing technologies.
Application of Green Chemistry Principles in Synthesis (e.g., Ionic Liquids, Recyclable Catalysts)
Green chemistry principles are central to the development of sustainable methods for synthesizing biphenyl derivatives. Key areas of focus include the use of recyclable catalysts and environmentally benign solvent systems like ionic liquids.
One notable advancement is the use of recyclable, temperature-dependent phase-separation systems for chloromethylation reactions. For the synthesis of the related compound 4,4′-bis(chloromethyl)biphenyl, a dicationic acidic ionic liquid, PEG1000-DAIL, has been employed as a catalyst in an aqueous medium. researchgate.netresearchgate.net This approach achieved an excellent yield of 85% under homogeneous catalysis conditions. researchgate.netresearchgate.net A significant advantage of this system is the ease of catalyst recovery and reuse; the ionic liquid can be recycled multiple times without a significant drop in catalytic activity. researchgate.netresearchgate.net This method avoids the use of hypertoxic reagents like chloromethyl ether, instead utilizing less toxic reactants, which enhances the environmental friendliness of the process. researchgate.net
Table 1: Performance of Recyclable Ionic Liquid Catalyst in Biphenyl Chloromethylation
| Catalyst System | Substrate | Product | Yield | Key Advantage |
|---|---|---|---|---|
| PEG1000-DAIL / Methylcyclohexane | Biphenyl | 4,4′-bis(chloromethyl)biphenyl | 85% | Catalyst is readily recovered and reused; avoids highly toxic reagents. researchgate.netresearchgate.net |
Furthermore, the synthesis of the core biphenyl structure often relies on Suzuki-Miyaura cross-coupling reactions. The sustainability of this widely used reaction has been improved through the development of recyclable catalysts. acs.org Palladium nanoparticles (PdNPs), for instance, offer an efficient and sustainable alternative to traditional catalysts. researchgate.net Their high surface-area-to-volume ratio leads to superior catalytic activity and selectivity. researchgate.net These nanocatalysts can be immobilized on supports, which facilitates their separation from the product and allows for repeated use with minimal loss of activity or palladium leaching, a crucial factor given the cost and scarcity of palladium. acs.orgresearchgate.net
Exploration of Continuous Flow or Microreactor Methodologies for Scalable Synthesis
Continuous flow and microreactor technologies represent a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of fine chemicals like this compound. These methodologies provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. chimia.chmdpi.com
Microreactors, with their high surface-to-volume ratio, ensure superior temperature control and efficient mixing, which can prevent the formation of undesired side-products that may occur in large batch vessels due to non-homogenous temperature distribution. chimia.ch This precise control allows for reactions to be conducted under more aggressive conditions with improved yields and selectivities. chimia.ch For instance, a versatile palladium-catalyzed synthesis of polyfunctionalized biaryls, a key step for compounds like this compound, has been successfully demonstrated using an integrated microflow system. beilstein-journals.org
The adoption of flow chemistry is a key technique for fulfilling several of the twelve principles of green chemistry. beilstein-journals.org It allows for less hazardous chemical synthesis and promotes the use of safer solvents and auxiliaries. beilstein-journals.org Continuous flow systems can be particularly advantageous for handling hazardous intermediates or reagents, as these substances are generated and consumed in situ in small volumes, minimizing potential risks. beilstein-journals.org The scalability of microreactor systems is achieved by "numbering up"—running multiple reactors in parallel—which circumvents many of the challenges associated with scaling up traditional batch reactors. chimia.ch This approach can lead to a more cost-effective and flexible production process. krishisanskriti.org
Table 2: Comparison of Microreactor/Flow Synthesis vs. Traditional Batch Processing
| Feature | Microreactor / Continuous Flow | Traditional Batch Processing |
|---|---|---|
| Heat Transfer | Excellent, due to high surface-to-volume ratio. chimia.ch | Often limited, leading to temperature gradients. chimia.ch |
| Mixing | Very efficient and rapid. chimia.ch | Can be slow and non-uniform, especially on a large scale. |
| Safety | Enhanced; small reaction volumes, better control over exothermic reactions. beilstein-journals.org | Higher risks associated with large volumes of hazardous materials. beilstein-journals.org |
| Scalability | Achieved by "numbering up" (parallel processing). chimia.ch | Complex, often requires re-optimization of reaction conditions. |
| Process Control | Precise control over temperature, pressure, and residence time. krishisanskriti.org | Less precise control, potential for batch-to-batch variability. |
| Product Purity | Often higher due to reduced side-product formation. krishisanskriti.org | May be lower, requiring more extensive purification. |
The integration of these advanced methodologies—utilizing green catalysts and solvents within continuous flow systems—presents a robust pathway for the sustainable and scalable synthesis of this compound.
Computational and Theoretical Investigations of 4 Chloro 4 Chloromethylbiphenyl
Quantum Chemical Studies
Quantum chemical studies offer a microscopic view of the electronic and geometric properties of molecules. For 4'-Chloro-4-chloromethylbiphenyl, these methods can predict its three-dimensional structure, the distribution of electrons, and how it interacts with electromagnetic radiation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can determine the optimized geometry of the molecule, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.
The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's reactivity. In this compound, the HOMO is expected to be distributed across the biphenyl (B1667301) ring system, while the LUMO would also be located on the aromatic rings. The presence of the electron-withdrawing chlorine atom and the chloromethyl group influences the energy levels of these orbitals. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule.
Table 1: Calculated Electronic Properties of Related Biphenyl Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Biphenyl | -6.25 | -0.55 | 5.70 |
| 4-Chlorobiphenyl | -6.38 | -0.89 | 5.49 |
| 4,4'-Dichlorobiphenyl | -6.50 | -1.15 | 5.35 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Prediction of Spectroscopic Signatures for Research Verification
Computational methods can predict various spectroscopic signatures, which are invaluable for the identification and characterization of a compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule. For instance, the protons of the chloromethyl group would appear as a characteristic singlet, and the aromatic protons would show a complex splitting pattern due to coupling. Experimental data for the related compounds 4-(Chloromethyl)biphenyl and 4,4'-Bis(chloromethyl)-1,1'-biphenyl provide a basis for what to expect. chemicalbook.comnih.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can help in identifying characteristic functional groups, such as the C-Cl stretching vibrations and the aromatic C-H stretching and bending modes. Machine learning approaches are also being developed to predict IR spectra with high accuracy. mit.eduresearchgate.net
Table 2: Experimental 1H NMR Chemical Shifts (ppm) for Related Compounds in CDCl3
| Compound | Aromatic Protons | CH2Cl Protons |
| 4-(Chloromethyl)biphenyl chemicalbook.com | 7.35 - 7.60 | 4.61 |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl nih.gov | ~7.45 | ~4.60 |
Conformational Analysis and Biphenyl Torsional Dynamics
Computational studies, particularly using DFT, can be employed to perform a conformational analysis by calculating the energy of the molecule as a function of the torsional angle. This analysis reveals the most stable conformation (the one with the lowest energy) and the energy barriers for rotation around the central C-C bond. biomedres.us For unsubstituted biphenyl, the minimum energy conformation is found at a torsional angle of approximately 45 degrees. chemicalbook.com The presence of substituents on the rings, such as the chloro and chloromethyl groups in this compound, will influence the preferred torsional angle and the rotational barrier. The size and electronic nature of the substituents play a significant role in these dynamics. Studies on other substituted biphenyls have shown that the torsional barriers can be accurately calculated when appropriate computational methods and basis sets are used. biomedres.us
Mechanistic Insights via Computational Modeling
Computational modeling can provide detailed insights into how a molecule is formed and how it transforms in chemical reactions.
Transition State Analysis of Key Synthetic and Transformation Pathways
The synthesis of this compound typically involves the chloromethylation of 4-chlorobiphenyl. This reaction proceeds through a reactive intermediate and a transition state. Transition state theory is a cornerstone of understanding reaction mechanisms, and computational chemistry can be used to locate and characterize the transition state structure.
By calculating the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products. The transition state is the highest point on this path. Analyzing the geometry and energy of the transition state provides crucial information about the reaction mechanism, such as which bonds are breaking and which are forming. For the chloromethylation of 4-chlorobiphenyl, computational modeling could elucidate the role of the catalyst (often a Lewis acid like ZnCl2) and the nature of the electrophilic species that attacks the aromatic ring. While a specific transition state analysis for this compound is not documented in readily available literature, the general mechanism of chloromethylation reactions has been a subject of study. koreascience.kr
Reaction Kinetics and Thermodynamic Profiles from First Principles
Beyond the mechanism, computational chemistry can predict the thermodynamics and kinetics of a reaction.
Kinetics: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. By calculating the activation energy, it is possible to estimate the rate constant of the reaction using principles from transition state theory. These theoretical kinetic parameters can then be compared with experimental data to validate the proposed reaction mechanism. Studies on the kinetics of reactions involving similar substituted biphenyls have been performed, providing a framework for such computational investigations. researchgate.net
Chemoinformatics and Quantitative Structure-Reactivity Relationships (QSAR)
Chemoinformatics and Quantitative Structure-Reactivity Relationships (QSAR) are pivotal in understanding the chemical behavior of this compound. These computational approaches enable the prediction of its reactivity and the systematic exploration of its chemical space to identify novel analogues with desired properties.
Development of Molecular Descriptors for Predicting Reactivity
The reactivity of this compound is intrinsically linked to its molecular structure. To quantitatively predict this reactivity, various molecular descriptors are employed. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties.
For biphenyl compounds, including this compound, several classes of molecular descriptors are particularly relevant. Constitutional descriptors provide fundamental information such as molecular weight and counts of specific atom types and bonds. medium.com Topological descriptors, on the other hand, characterize the connectivity of the molecule.
A significant aspect of predicting the reactivity of chlorinated biphenyls lies in their electronic properties. Computational studies have shown a strong correlation between the molecular electrostatic potential (MEP) and the substitution pattern on chlorinated biphenyls. nih.gov The MEP provides insights into the charge distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms are associated with increased toxicity in some congeners. nih.gov
Furthermore, the development of novel molecular descriptors that account for intramolecular interactions has shown promise. ibm.com These descriptors consider the topological distance between different substructures within the molecule, providing a more nuanced representation of its global features. ibm.com This approach can lead to more accurate predictive models for various chemical properties. ibm.com
A range of molecular descriptors can be calculated to build QSAR models for predicting the reactivity of compounds like this compound. These descriptors fall into several categories, each capturing different aspects of the molecular structure.
| Descriptor Category | Examples | Relevance to Reactivity Prediction |
| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Provides a basic but fundamental representation of the molecule's composition. medium.com |
| Topological | Wiener Index, Balaban J Index | Describes the connectivity and branching of the molecule, influencing its overall shape and potential for interaction. medium.com |
| Geometric | 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) | Encodes the 3D arrangement of atoms, which is crucial for steric interactions and receptor binding. |
| Electronic | Molecular Electrostatic Potential (MEP), Dipole Moment, Partial Charges | Describes the electronic distribution within the molecule, indicating sites prone to chemical reactions. nih.gov |
| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy, LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energies of these frontier orbitals are directly related to the molecule's ability to donate or accept electrons, a key factor in chemical reactivity. |
| Solvation | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which affects its distribution and interaction in biological and environmental systems. nih.gov |
These descriptors, once calculated, can be used to develop mathematical models that correlate the structure of a molecule with its observed reactivity. Multiple Linear Regression (MLR) and other machine learning techniques are commonly employed for this purpose. researchgate.netnih.gov
Virtual Screening for Novel Analogues with Targeted Reactivity Profiles
Virtual screening is a computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those with a desired biological or chemical activity. In the context of this compound, virtual screening can be used to discover novel analogues with specific reactivity profiles.
The process begins with the creation of a virtual library of analogues. This can be achieved by systematically modifying the structure of the parent compound, for example, by altering the position and number of chloro and chloromethyl substituents on the biphenyl scaffold.
Once the library is established, the previously developed QSAR models are used to predict the reactivity of each analogue. This allows for the high-throughput filtering of the library to select compounds that are predicted to have the desired reactivity characteristics. For instance, if the goal is to identify analogues with reduced reactivity, the screening would prioritize compounds with predicted descriptor values that correlate with lower reactivity.
The performance of virtual screening applications is highly dependent on the accuracy of the molecular descriptors used to represent the structural features relevant to the target properties. ibm.com Therefore, the development of robust and predictive QSAR models is a critical prerequisite for successful virtual screening campaigns.
Computational tools and force fields are essential for optimizing the geometry of the virtual analogues and calculating their molecular descriptors. mdpi.com The insights gained from virtual screening can guide the synthesis of promising new compounds for further experimental investigation, thereby accelerating the discovery process.
Applications of 4 Chloro 4 Chloromethylbiphenyl As a Research Building Block
in Advanced Organic Synthesis
The reactivity of the two chloromethyl (CH₂Cl) groups on the biphenyl (B1667301) framework allows 4'-Chloro-4-chloromethylbiphenyl to serve as a foundational component in the synthesis of a variety of complex organic molecules. The para-substitution pattern ensures a linear and rigid structure, which is often desirable in the target applications.
Precursor in the Synthesis of Fluorescent Whitening Agents and Optical Brighteners
A primary application of this compound is as a key intermediate in the manufacture of stilbene-based fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). google.compatsnap.com These compounds function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum, resulting in a whiter and brighter appearance of materials.
The compound is a crucial raw material for producing important commercial brighteners such as CBS-X and FP (also known as CBS-127). google.compatsnap.com The synthesis involves leveraging the reactivity of the chloromethyl groups. The purity of the this compound intermediate is a critical factor that directly influences the quality and performance of the final whitening agent. patsnap.com FWAs derived from this biphenyl precursor are noted for their excellent performance and stability. They impart high whiteness to various fibers, including polyamide, protein, and cellulose (B213188) fibers, in a short amount of time. google.com Furthermore, these agents exhibit remarkable resistance to oxygen and chlorine bleaching, strong acids and alkalis, and perspiration, making them highly durable in washing and dyeing processes. google.com Their stability against discoloration during storage has led to some being described as "super fluorescent whitening agents". google.com
| Fluorescent Whitening Agent | Role of this compound | C.I. Name |
| FWA CBS-X | Important Intermediate | Fluorescent Brightener 351 |
| FWA FP (CBS-127) | Important Intermediate | Fluorescent Brightener 378 |
Construction of Complex Polyaromatic Systems and Ligands
The structure of this compound, featuring two reactive sites at opposite ends of a rigid aromatic biphenyl spacer, makes it an ideal building block for the construction of larger, complex polyaromatic systems. The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the extension of the molecular framework by reaction with various nucleophiles. This bifunctionality is a fundamental principle in polymer chemistry and the synthesis of well-defined oligomers.
While specific, widespread examples in academic literature for ligand synthesis for metal-organic frameworks (MOFs) are not prominent, the molecule's architecture is theoretically suitable for creating linear, rigid organic linkers. Such linkers are foundational to the design of porous crystalline materials like MOFs and covalent organic frameworks (COFs). The reaction of the chloromethyl groups can be used to connect multiple biphenyl units, leading to the formation of extended, conjugated systems with potential applications in molecular electronics and host-guest chemistry. The chloromethylation of biphenyl is a recognized synthetic route for creating functionalized aromatic compounds. rsc.org
Development of Agrochemical Intermediates (academic perspective)
From an academic research perspective, the utility of a molecule is often explored across various domains. While biphenyl structures are present in some agrochemicals, and synthetic methods like the Friedel-Crafts reaction on biphenyl are used to create agrochemical precursors, a review of scientific and patent literature does not show significant specific application of this compound as a direct intermediate in the development of novel agrochemicals. rsc.org Its primary documented role remains concentrated in the fields of optical brighteners and material science.
Role in Materials Science Research
In materials science, this compound is valued for its ability to impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics to polymers and coatings.
Monomer for Functional Polymers and Resins with Tunable Properties
This compound serves as a monomer or an intermediate for a range of synthetic resins and functional polymers. google.com Its two reactive chloromethyl groups enable it to participate in polymerization reactions, creating polymer chains that incorporate the rigid biphenyl unit. This rigidity enhances the thermal stability and mechanical strength of the resulting materials.
High-purity grades of the compound are used to synthesize polymers for specialized applications, including intermediates for epoxy resins, polyvinyl chloride (PVC) resins, and polyester-based flame retardants. google.comgoogle.com The ability to react with different co-monomers or be modified post-polymerization allows for the tuning of the final polymer's properties to suit specific needs, such as solubility, thermal behavior, or flame retardancy.
| Polymer/Resin Type | Function of this compound |
| Epoxy Resins | Intermediate |
| Polyvinyl Chloride (PVC) Resins | Intermediate |
| Polyester Resins | Intermediate for Flame Retardants |
| Polymers for Electronics | Monomer |
Components in Electronic Materials and Coatings (e.g., for Semiconductors)
The compound is a key component in the formulation of materials for the electronics industry. google.com It is used as a monomer to produce polymers that form the basis of resins for coating and protecting semiconductor materials. These coatings provide essential protection for sensitive semiconductor devices.
The biphenyl structure is also utilized in the synthesis of 4,4'-bis(methoxymethyl)biphenyl, another electronic chemical product. google.com Recently, coatings based on this compound have been applied to copper-clad laminates (CCLs), which are fundamental components of printed circuit boards. bldpharm.com With the rapid expansion of the Internet of Things (IoT) and automotive electronics, the demand for such high-performance protective materials is expected to grow. bldpharm.com
Building Block for Porous Materials (e.g., Metal-Organic Frameworks (MOFs), Conjugated Microporous Polymers (CMPs))
This compound and its closely related derivatives serve as valuable building blocks in the synthesis of advanced porous materials, including Metal-Organic Frameworks (MOFs) and Conjugated Microporous Polymers (CMPs). The rigid biphenyl core and the reactive chloromethyl groups make these compounds ideal candidates for constructing robust, high-surface-area materials with potential applications in gas storage, separation, and catalysis.
The bifunctional nature of molecules like 4,4'-bis(chloromethyl)biphenyl allows them to act as linkers or struts, connecting metal nodes in MOFs or forming extended covalent networks in CMPs. The length and rigidity of the biphenyl unit are crucial in defining the pore size and geometry of the resulting framework.
Metal-Organic Frameworks (MOFs):
While direct use of this compound in MOF synthesis is not extensively documented in preliminary research, its derivatives, such as 4,4'-biphenyldicarboxylic acid (BPDC), are widely employed as organic linkers. The synthesis of such derivatives often starts from precursors like 4,4'-bis(chloromethyl)biphenyl. These linkers coordinate with metal ions (e.g., zinc, nickel) to form crystalline, porous structures. The properties of the resulting MOFs, including pore size and surface area, can be tuned by adjusting the synthesis conditions, such as temperature. The general principle involves the self-assembly of metal ions or clusters with the organic linker to create a repeating, porous network.
Conjugated Microporous Polymers (CMPs):
A notable application of 4,4'-bis(chloromethyl)biphenyl is in the synthesis of viologen-based porous ionic polymers, which can be classified as a type of CMP. In a typical synthesis, 4,4'-bis(chloromethyl)biphenyl undergoes a Menshutkin reaction with 4,4'-bipyridine. This reaction forms a crystalline, porous polymer with dicationic viologen units and chloride counter-anions. These materials exhibit intrinsic porosity and have shown potential in applications such as catalytic CO2 fixation. The resulting polymers possess high thermal stability and can be designed to have specific functionalities by modifying the monomer units.
The general strategy for synthesizing CMPs involves the cross-coupling of multifunctional monomers to create an extended, amorphous or semi-crystalline, and permanently porous network. The choice of monomers, like this compound, directly influences the porosity and electronic properties of the final material.
Development of Catalytic Systems and Supports
The structural characteristics of this compound make it a versatile platform for the development of catalytic systems, either as a precursor to active ligands or as a support for catalysts.
Synthesis of Supported Catalysts or Ligands for Organic Transformations
The reactive chloromethyl groups on the biphenyl framework are key to its utility in synthesizing ligands for catalysis. These groups can undergo nucleophilic substitution reactions to introduce phosphine (B1218219) functionalities, which are crucial for a wide range of transition metal-catalyzed reactions.
One of the most common methods for synthesizing phosphine ligands involves the reaction of a metal phosphide (B1233454) with an alkyl halide. In this context, 4,4'-bis(chloromethyl)biphenyl can react with a phosphide, such as lithium diphenylphosphide (LiPPh₂), to yield a bis(phosphine) ligand. This bidentate ligand, featuring a rigid biphenyl backbone, can then be used to form stable and active complexes with transition metals like palladium.
The general synthetic approach for such ligands can be outlined as follows:
Preparation of the Phosphide Reagent: A diarylphosphine or dialkylphosphine is deprotonated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphide.
Nucleophilic Substitution: The phosphide reagent is then reacted with 4,4'-bis(chloromethyl)biphenyl. The phosphide displaces the chloride ions to form the desired C-P bonds, resulting in the bis(phosphine) ligand.
While direct examples starting from this compound are not extensively detailed in initial findings, the synthesis of biaryl phosphine ligands, such as CM-phos and its derivatives, follows similar principles of C-P bond formation and is highly relevant. These ligands are known to be effective in various palladium-catalyzed cross-coupling reactions.
Advanced Analytical Methodologies for Research on 4 Chloro 4 Chloromethylbiphenyl
Advanced Spectroscopic Characterization for Structural Elucidation
The precise determination of the chemical structure of novel derivatives of 4'-Chloro-4-chloromethylbiphenyl is accomplished through a combination of sophisticated spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is fundamental for determining the constitution of molecules. For biphenyl (B1667301) derivatives, NMR provides critical information about the connectivity and spatial arrangement of atoms. In the case of this compound, the 1H NMR spectrum would show characteristic signals for the aromatic protons and the chloromethyl group. For instance, the protons of the chloromethyl group typically appear as a singlet in a specific region of the spectrum. The chemical shifts of the aromatic protons are influenced by the presence of the chloro and chloromethyl substituents.
2D NMR Spectroscopy: When dealing with more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for resolving overlapping signals and establishing connectivity. COSY identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing a powerful tool for assigning carbon resonances. HMBC (Heteronuclear Multiple Bond Correlation) goes a step further by revealing longer-range couplings between protons and carbons, which is essential for piecing together the entire molecular framework.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS is a high-resolution mass spectrometry technique that provides extremely accurate mass measurements. This capability is crucial for determining the elemental composition of novel derivatives with high confidence. The ultra-high resolving power of FT-ICR MS allows for the differentiation of isotopes, further validating the assigned molecular formula. This technique is particularly useful for complex mixtures where precise mass determination is necessary to identify individual components.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are indispensable for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the resulting products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. In the context of this compound research, GC-MS can be used to monitor the consumption of starting materials and the formation of products during a reaction. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives, LC-MS is the method of choice. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. LC-MS is widely used to assess the purity of synthesized compounds and to identify and quantify impurities, even at very low levels. Biphenyl stationary phases in HPLC can offer enhanced selectivity for separating related aromatic compounds.
Preparative Chromatography: When a high-purity sample of a this compound derivative is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of a specific compound from a mixture. Techniques like repeated recrystallization and alumina (B75360) adsorption column chromatography have also been successfully used for the purification of similar polyhalogenated biphenyl congeners.
Environmental Fate and Degradation Mechanisms Academic Focus
Investigation of Abiotic Degradation Pathways in Environmental Contexts
Abiotic degradation processes, including hydrolysis and photodegradation, are key mechanisms that can lead to the transformation of organic compounds in the environment without the involvement of biological organisms.
Hydrolysis Kinetics:
In general, the rate of hydrolysis of chloromethylated aromatic compounds is influenced by factors such as pH, temperature, and the presence of other nucleophiles. The biphenyl (B1667301) structure may influence the reactivity of the chloromethyl group through electronic effects. It is anticipated that the hydrolysis of the chloromethyl group would lead to the formation of the corresponding hydroxymethyl derivative, 4'-chloro-[1,1'-biphenyl]-4-ylmethanol.
Photodegradation Mechanisms:
Photodegradation, or photolysis, involves the breakdown of compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. Polychlorinated biphenyls (PCBs) are known to undergo photolysis, and this process can be a significant degradation pathway in the atmosphere and surface waters. The degradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.
For PCBs, photodegradation often involves the cleavage of carbon-chlorine bonds. Studies on various PCB congeners have shown that the position of the chlorine atoms on the biphenyl rings can affect the rate and products of photolysis. For instance, research on the photolysis of PCBs in methanol (B129727) solution under UV irradiation has indicated that PCBs with ortho-chlorine substitution can form both hydroxylated and methoxylated products, while those with only meta-chlorine substitution may only yield methoxylated products. nih.gov Notably, no solvent adducts were detected during the photochemical reaction of 4-chlorobiphenyl, suggesting that the para-chlorine is less susceptible to this type of reaction. nih.gov The presence of the chloromethyl group in 4'-Chloro-4-chloromethylbiphenyl introduces another potential site for photochemical reactions, but specific studies on its photodegradation are lacking.
Modeling of Environmental Transport and Transformation Processes
Mathematical models are essential tools for predicting the environmental distribution and persistence of chemicals like this compound. These models integrate physical-chemical properties of the compound with environmental parameters to simulate its transport and transformation.
The environmental transport of PCBs is largely governed by their low water solubility and high octanol-water partition coefficient (Kow), which leads to their strong sorption to soil organic matter and sediments. sigmaaldrich.com This generally results in limited mobility in aqueous systems. However, transport can occur through various mechanisms:
Atmospheric Transport: Less chlorinated PCBs are more volatile and can be transported long distances in the atmosphere. wikipedia.org
Sediment Transport: PCBs sorbed to sediment particles can be transported with moving sediments in rivers and other water bodies.
Biotic Transport: Accumulation in organisms can lead to transport through food webs. nih.gov
Modeling the transport of PCBs often involves considering partitioning between different environmental compartments (air, water, soil, sediment, biota). Mechanistic models can simulate processes like volatilization, atmospheric deposition, advection and dispersion in water, and sedimentation. For soil systems, models may incorporate factors like soil type, organic matter content, and water flow to predict leaching and runoff potential.
While specific transport models for this compound have not been developed, general PCB transport models can provide a framework for understanding its likely environmental behavior. The presence of the chloromethyl group may slightly alter its physical-chemical properties compared to other PCBs with the same number of chlorine atoms, which would need to be considered in any specific modeling effort.
Future Research Directions and Emerging Trends
Innovation in Green and Sustainable Synthetic Routes for 4'-Chloro-4-chloromethylbiphenyl
The chemical industry's growing emphasis on sustainability is a primary driver for innovation in the synthesis of foundational chemicals. datainsightsmarket.com Traditional methods for producing chloromethylated biphenyls often rely on harsh reagents and solvents. Future research is intensely focused on developing "green" alternatives that improve safety, reduce environmental impact, and enhance efficiency.
A significant area of research involves the use of novel catalyst and solvent systems. For instance, a highly efficient method has been developed for the chloromethylation of biphenyl (B1667301) using a recyclable, temperature-dependent phase-separation system. researchgate.net This system, which employs a dicationic acidic ionic liquid (PEG1000-DAIL) in aqueous media, achieves excellent yields of up to 85% and simplifies product workup. researchgate.netresearchgate.net Similarly, certain metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have been shown to be highly effective and recyclable catalysts for this reaction under biphasic conditions. researchgate.net The catalyst remains in the aqueous phase, allowing for easy separation from the organic product and reuse without significant loss of activity. researchgate.net
Table 1: Innovations in Green Synthesis of 4,4'-bis(chloromethyl)biphenyl
| Innovation | Description | Key Advantages | Reported Yield | Source(s) |
|---|---|---|---|---|
| Ionic Liquid Catalysis | Use of a recyclable dicationic acidic ionic liquid (PEG1000-DAIL) in an aqueous/methylcyclohexane system. | Homogeneous catalysis, easy catalyst recycling, enhanced yield, easy workup. | 85% | researchgate.netresearchgate.net |
| Metal Triflate Catalysis | Heterogeneous catalysis using Sc(OTf)₃, Yb(OTf)₃, or Sm(OTf)₃ in an organic/aqueous biphasic system. | High catalytic activity, catalyst stability, easy separation and recycling. | High Yield | researchgate.net |
| Novel Solvent System | A two-step process of chloromethylation and refining using a new, safer solvent. | Significantly improved yield and purity, reduced safety hazards, recyclable solvent. | >80% | google.com |
| By-product Recycling | Recycling waste residue from production back into the chloromethylation reaction. | Inhibits side reactions, improves main product yield, reduces waste. | Improved Yield | google.com |
Discovery of Novel Reactivity and Cascade Reactions Involving the Compound
While 4,4'-bis(chloromethyl)biphenyl is primarily valued as a monomer and intermediate, future research aims to uncover novel reactivity patterns and develop elegant cascade reactions. The two chloromethyl groups on the biphenyl scaffold represent reactive handles for a wide range of chemical transformations. Exploring this reactivity is key to expanding the compound's utility.
Future work will likely focus on developing catalytic systems that can selectively functionalize one or both chloromethyl groups, or that can orchestrate multi-step transformations in a single pot. This could involve, for example, palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of biphenyl derivatives with unique electronic and steric properties.
A particularly promising avenue is the design of cascade reactions where an initial substitution at the chloromethyl position triggers a subsequent intramolecular cyclization or rearrangement. Such reactions are highly sought after in organic synthesis as they can build molecular complexity rapidly and efficiently. The rigid biphenyl backbone provides a stable platform upon which complex, three-dimensional structures can be constructed through carefully designed cascade sequences. The development of such novel transformations would significantly broaden the synthetic chemist's toolbox and enable the creation of previously inaccessible molecular architectures based on the biphenyl core.
Design and Synthesis of Advanced Materials with Tailored Functionalities Based on this compound Building Blocks
The intrinsic properties of the biphenyl unit—rigidity, thermal stability, and desirable optoelectronic characteristics—make 4,4'-bis(chloromethyl)biphenyl an exceptional building block for advanced materials. marketresearchintellect.com Its current use in synthesizing fluorescent whitening agents, flame retardants, and liquid crystal compounds serves as a foundation for more sophisticated applications. google.com
Future research is directed towards creating materials with highly tailored functionalities. In the realm of polymer science, this compound is a monomer for synthesizing hyper-cross-linked polymers. By tuning the surface area and pore size of these polymers, it is possible to create materials designed specifically for the capture of toxic organic pollutants from water or air. acs.org Another exciting frontier is in the field of "smart" materials. Researchers have demonstrated the creation of photochromic coordination polymer gels that exhibit reversible switching of their electrical and thermoelectric properties in response to light. acs.org This opens the door for applications in flexible electronics, sensors, and energy-harvesting devices. acs.org
In the electronics sector, the demand for high-purity biphenyl derivatives is surging for use in advanced semiconductors, organic light-emitting diodes (OLEDs), and liquid crystal displays (LCDs). marketresearchintellect.com Furthermore, new biphenyl derivatives are being developed as high-performance photoinitiating systems for the photopolymerization processes used in 3D printing. mdpi.com
Table 2: Advanced Materials Derived from Biphenyl Building Blocks
| Material Class | Functionality/Application | Underlying Principle | Source(s) |
|---|---|---|---|
| Hyper-Cross-linked Polymers | Capture of toxic organic pollutants. | High surface area and tunable pore size of polymers derived from biphenyl units. | acs.org |
| Photochromic Polymer Gels | Stimuli-responsive molecular switches for flexible electronics and energy harvesting. | Light-induced morphological transformation of a metallo-supramolecular polymer system. | acs.org |
| High-Purity Electronics | Components for advanced semiconductors, OLEDs, and LCDs. | Superior chemical and thermal stability of the biphenyl core. | marketresearchintellect.com |
| Photopolymers | High-performance photoinitiating systems for 3D printing applications. | Efficient initiation of free-radical and cationic polymerization processes. | mdpi.com |
| Fluorescent Whitening Agents | Enhanced brightness for polyamide and cellulose (B213188) fibers. | Good affinity and diffusion properties combined with high stability. | google.com |
Integration of Artificial Intelligence and Automated Synthesis Platforms for Accelerated Discovery in Biphenyl Chemistry
For a compound like 4,4'-bis(chloromethyl)biphenyl, these technologies can be applied in several ways. AI could be used to:
Discover Greener Syntheses: By analyzing reaction data, AI can identify more sustainable catalysts, solvents, or conditions, aligning with the goals outlined in Section 8.1. wiley.com
Plan Novel Routes: Retrosynthesis software can propose new ways to build complex molecules from biphenyl building blocks, potentially uncovering more efficient or higher-yielding pathways. youtube.comnih.gov
Accelerate Materials Discovery: AI models can predict the properties of hypothetical polymers or materials derived from this biphenyl intermediate, allowing researchers to computationally screen thousands of candidates before committing to laboratory synthesis.
Table 3: Role of AI and Automation in Biphenyl Chemistry
| Area of Application | AI/Automation Tool | Function | Impact | Source(s) |
|---|---|---|---|---|
| Retrosynthesis Planning | AI-driven software | Proposes synthetic routes to target molecules. | Accelerates the design of multi-step syntheses. | youtube.comnih.gov |
| Reaction Prediction | Machine learning models | Predicts reaction outcomes, yields, and optimal conditions. | Improves reaction efficiency and reduces failed experiments. | ucla.eduwiley.com |
| Automated Synthesis | Robotic platforms (e.g., AI-Chemist, RoboRXN) | Physically executes synthetic steps based on digital recipes. | Enables high-throughput experimentation and autonomous discovery. | researchgate.netyoutube.com |
| Materials Design | Predictive AI models | Screens virtual libraries of compounds to identify candidates with desired properties. | Focuses laboratory efforts on the most promising materials. | wiley.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-Chloro-4-chloromethylbiphenyl, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, Friedel-Crafts acylation using chloroacetyl chloride and biphenyl in the presence of AlCl₃ as a catalyst (yields ~65–75%) is a common approach . Key parameters include:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilicity).
- Catalyst stoichiometry : AlCl₃ in a 1:1 molar ratio with chloroacetyl chloride.
Continuous flow reactors may improve mixing and heat transfer, reducing by-products like polychlorinated biphenyl derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 4.5–5.0 ppm) .
- FT-IR : C-Cl stretches at 550–650 cm⁻¹ and C-CH₂-Cl vibrations at 1250–1300 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 250–260 (M⁺) with fragmentation patterns indicating loss of Cl or CH₂Cl groups .
- Elemental Analysis : C, H, Cl content should align with theoretical values (C₆H₅-C₆H₃Cl-CH₂Cl).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Solvent Stability : Stable in non-polar solvents (e.g., hexane) but degrades in polar protic solvents (e.g., methanol) due to nucleophilic substitution .
- Thermal Stability : Decomposes above 200°C, forming chlorinated aromatic by-products. Differential Scanning Calorimetry (DSC) can track decomposition kinetics .
- Light Sensitivity : UV-Vis studies show photodegradation under UV light (λ = 254 nm), requiring amber glass storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., OH⁻, NH₃) due to its electrophilic CH₂Cl moiety. Kinetic studies (e.g., pseudo-first-order rate constants) reveal steric hindrance from the biphenyl system slows reactivity compared to simpler chloromethylarenes .
- Aromatic Electrophilic Substitution : The 4'-Cl group deactivates the biphenyl ring, directing incoming electrophiles to the para position. Computational DFT studies (e.g., charge distribution maps) validate this regioselectivity .
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with bioactivity. For example, adding electron-withdrawing groups (e.g., NO₂) at the 3-position improves antimicrobial activity .
- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict binding affinities. Software like AutoDock Vina or COMSOL Multiphysics (for reaction dynamics) can model these interactions .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer :
- Factorial Design : Test variables (e.g., concentration, solvent, pH) systematically to identify confounding factors. For instance, discrepancies in cytotoxicity assays may arise from DMSO solvent toxicity at >1% v/v .
- Control Experiments : Include positive/negative controls (e.g., chloramphenicol for antimicrobial assays) and replicate studies (n ≥ 3) to ensure reproducibility .
Q. Which advanced separation techniques improve purification of synthetic intermediates?
- Methodological Answer :
- HPLC with Chiral Columns : Resolves enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC) .
- Membrane Separation : Nanofiltration membranes (MWCO = 200–300 Da) remove low-molecular-weight impurities .
Contradictions and Recommendations
- Synthetic Yield Variability : Some studies report yields ≤50% for Friedel-Crafts methods, likely due to incomplete catalyst activation. Pre-drying AlCl₃ or using ionic liquid catalysts may improve consistency .
- Biological Activity : Conflicting MIC values (e.g., 2–10 µg/mL against S. aureus) suggest strain-specific responses. Standardize assays using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
